KY386

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

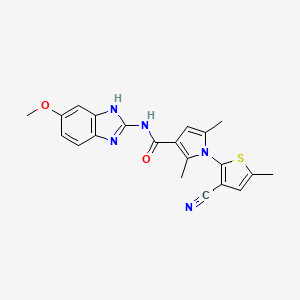

C21H19N5O2S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

1-(3-cyano-5-methylthiophen-2-yl)-N-(6-methoxy-1H-benzimidazol-2-yl)-2,5-dimethylpyrrole-3-carboxamide |

InChI |

InChI=1S/C21H19N5O2S/c1-11-7-16(13(3)26(11)20-14(10-22)8-12(2)29-20)19(27)25-21-23-17-6-5-15(28-4)9-18(17)24-21/h5-9H,1-4H3,(H2,23,24,25,27) |

InChI Key |

HGIMQJMGWCFYPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(S2)C)C#N)C)C(=O)NC3=NC4=C(N3)C=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of KY386

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY386 is a novel small molecule inhibitor demonstrating significant potential as a broad-spectrum anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the signaling pathways it modulates, and the ultimate cellular response it elicits in cancer cells. The information presented herein is a synthesis of preclinical data from peer-reviewed studies, intended to inform researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of DHX33 and Induction of Ferroptosis

The primary mechanism of action of this compound is the selective and potent inhibition of DEAH-box helicase 33 (DHX33), an RNA helicase identified as a critical factor in promoting the development of various cancers.[1][2][4] By targeting the helicase activity of DHX33, this compound triggers a specific form of regulated cell death known as ferroptosis in a wide range of cancer cells.[1][5][6]

Signaling Pathway

This compound-mediated inhibition of DHX33 initiates a signaling cascade that culminates in ferroptosis. DHX33 is understood to promote the expression of key enzymes involved in lipid metabolism, namely Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase 1 (SCD1).[1][4][5] Inhibition of DHX33 by this compound leads to a reduction in the protein levels of FADS1 and SCD1.[1][5] This disruption of lipid metabolism sensitizes cancer cells to ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1][5]

The key molecular events are:

-

Target Engagement: this compound binds to and inhibits the RNA helicase activity of DHX33.[2][3]

-

Downregulation of Lipid Metabolism Enzymes: The inhibition of DHX33 leads to decreased protein expression of FADS1 and SCD1.[1][5]

-

Induction of Ferroptosis: The altered lipid metabolism results in increased levels of intracellular reactive oxygen species (ROS), ferrous iron (Fe²⁺), and lipid peroxidation, alongside a depletion of glutathione (GSH).[1][5] These are the hallmark indicators of ferroptosis, leading to cancer cell death.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. ch.promega.com [ch.promega.com]

The Role of KY386 in Inducing Ferroptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor KY386 and its role in inducing ferroptosis, a novel form of regulated cell death, in cancer cells. The information presented herein is compiled from recent scientific literature, offering a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to validate its effects. This document is intended to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the RNA helicase DHX33.[1][2] In cancer cells, DHX33 has been identified as a critical factor that promotes tumorigenesis.[1][3][4] The mechanism by which this compound induces cancer cell death is primarily through the initiation of the ferroptosis pathway.[3][4][5][6] This is a distinct mechanism from apoptosis.[3][5]

The induction of ferroptosis by this compound is initiated by its inhibition of DHX33. This inhibition leads to the downregulation of key enzymes involved in lipid metabolism, specifically Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase-1 (SCD1).[3][5][6] These enzymes are crucial for the synthesis of polyunsaturated fatty acids (PUFAs). The alteration in lipid metabolism sensitizes the cancer cells to ferroptotic cell death.[3][5]

The hallmarks of ferroptosis are consistently observed in cancer cells treated with this compound. These include:

-

Increased Reactive Oxygen Species (ROS): A time- and dose-dependent increase in ROS levels is an early event, detectable as soon as 4 hours post-treatment.[5]

-

Depletion of Glutathione (GSH): Concurrently with the rise in ROS, a significant reduction in the intracellular antioxidant glutathione is observed.[5][6]

-

Accumulation of Lipid Peroxidation (LPO): The imbalance in ROS and antioxidants leads to the damaging accumulation of lipid peroxides.[5][6]

-

Increased Ferric Ions (Fe2+): An accumulation of intracellular Fe2+ is noted, which is a key characteristic of ferroptosis.[6]

Interestingly, this compound's inhibitory effect is more pronounced in cancer cells with high expression of DHX33, while normally differentiated cells and cancer cells with low DHX33 levels exhibit less sensitivity to the compound, suggesting a potential therapeutic window.[3][5]

Quantitative Data: In Vitro Efficacy of this compound

The anti-cancer activity of this compound has been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | 150 |

| H1299 | Lung Cancer | 250 |

| H1975 | Lung Cancer | 180 |

| LOVO | Colon Cancer | 300 |

| A875 | Melanoma | 80 |

| A375 | Melanoma | 120 |

| T24 | Bladder Cancer | 200 |

| 5637 | Bladder Cancer | 180 |

| SGC7901 | Gastric Cancer | 220 |

| HGC27 | Gastric Cancer | 190 |

| SNU668 | Gastric Cancer | 160 |

| DU145 | Prostate Cancer | 280 |

Data compiled from publicly available research.[3]

Experimental Protocols

This section details the key experimental methodologies employed to investigate the ferroptosis-inducing effects of this compound.

Cell Culture and Reagents

-

Cell Lines: A variety of human cancer cell lines, including but not limited to HGC27, A875, A375, 5637, DU145, and SNU668, were utilized.[3]

-

Culture Conditions: Cells were maintained in appropriate growth media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, penicillin, and streptomycin.[3] Cells were cultured in a humidified incubator at 37°C with 5% CO2.[3]

-

This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for the indicated time periods.[3]

Cell Viability Assay (CCK-8)

-

Procedure: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with multiple doses of this compound for 72 hours.[3]

-

Analysis: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance was measured to determine the percentage of viable cells, and IC50 values were calculated.[3]

Measurement of Ferroptosis Markers

-

Reactive Oxygen Species (ROS) Assay:

-

Glutathione (GSH) Assay:

-

Lipid Peroxidation (LPO) Assay:

-

Ferric Ion (Fe2+) Assay:

Western Blot Analysis

-

Procedure: Whole-cell lysates were prepared from cancer cells treated with this compound. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[3]

-

Antibodies: The membranes were incubated with primary antibodies against DHX33, FADS1, FADS2, SCD1, GPX4, SLC3A2, and SLC7A11. GAPDH was used as a loading control.[3][6]

-

Analysis: After incubation with secondary antibodies, the protein bands were visualized to determine the effect of this compound on the expression levels of these key proteins.[3]

Visualized Signaling Pathways and Workflows

This compound-Induced Ferroptosis Signaling Pathway

Caption: this compound inhibits DHX33, downregulating lipid metabolism genes and inducing ferroptosis.

Experimental Workflow for Assessing this compound-Induced Ferroptosis

Caption: Workflow for evaluating the ferroptotic effects of this compound on cancer cells.

Logical Relationship of Key Molecular Events

Caption: Causal chain from DHX33 inhibition by this compound to the induction of ferroptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The DHX33 Helicase Inhibitor KY386: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY386 is a potent and selective small molecule inhibitor of the DEAD-box RNA helicase DHX33, a protein implicated in the development of numerous human cancers.[1][2][3] Discovered through high-throughput screening, this compound has demonstrated significant anti-cancer activity across a broad range of cancer cell lines.[4][5] Its primary mechanism of action involves the induction of ferroptosis, an iron-dependent form of programmed cell death, by modulating lipid metabolism.[1][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative pharmacological data.

Discovery and Synthesis

Discovery

This compound was identified from the Chembridge chemical library, which contains 15,000 small molecules, using a helicase-based high-throughput screening (HTS) assay designed to find inhibitors of DHX33.[1][2][3] The initial screening identified a hit compound characterized by a benzimidazole ring structure that exhibited selective activity against DHX33.[1][2][3] Subsequent structural optimization and medicinal chemistry efforts led to the synthesis of a series of analog inhibitors, among which compound IVa, designated as this compound, was selected for its potent and selective inhibition of DHX33 helicase activity and its strong anti-cancer properties.[1][2][3][4]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary research articles describe the discovery through HTS and subsequent structural optimization, but do not provide the specific synthetic route to compound IVa (this compound).

Quantitative Data

The anti-cancer efficacy of this compound has been evaluated across a wide range of human cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Helicase Inhibition

| Target | IC50 (nM) |

| DHX33 Helicase | 19 |

Table 2: In Vitro Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (nM) |

| U251-MG | Glioblastoma | 20 |

| HCC1806 | Breast Cancer | 30-50 |

| SK-BR-3 | Breast Cancer | 30-50 |

| BT549 | Breast Cancer | 30-50 |

| Human Normal Cells | - | >1000 |

Note: this compound was tested on 38 different cancer cell lines and showed potent activity at nanomolar concentrations in many of them.[5]

Mechanism of Action: Induction of Ferroptosis

This compound exerts its anti-cancer effects primarily through the induction of ferroptosis.[1][6] Mechanistically, inhibition of DHX33 by this compound leads to the downregulation of key enzymes involved in lipid metabolism, specifically Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase (SCD1).[6] This alteration in lipid metabolism sensitizes cancer cells to ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[5]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced ferroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assays (CCK-8 or CellTiter-Glo)

This protocol is used to determine the IC50 values of this compound in various cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours.

-

Viability Measurement:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

For CellTiter-Glo: Add CellTiter-Glo reagent to each well according to the manufacturer's protocol. Measure the luminescence, which is proportional to the ATP content and indicative of cell viability.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the protein expression levels of DHX33 and key markers of ferroptosis.

-

Cell Lysis: Treat cells with the desired concentrations of this compound for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load 20-50 µg of protein per sample onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against DHX33, FADS1, SCD1, GPX4, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject 1 x 10^7 cancer cells (e.g., SNU668) into the flanks of immunocompromised mice.

-

Tumor Growth: Monitor the mice for tumor formation. Once the tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound via intraperitoneal (IP) injection at a specified dose and schedule. The control group receives a vehicle control.

-

Monitoring: Measure the tumor volume and mouse body weight at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: V = (Length x Width²) / 2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Compare the tumor growth between the this compound-treated and control groups to evaluate the anti-tumor efficacy.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising novel anti-cancer agent that targets the DHX33 helicase and induces cancer cell death through ferroptosis. Its potent in vitro and in vivo activity warrants further investigation and development. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field of oncology and drug discovery. The detailed protocols and summarized data serve as a valuable resource for future studies aimed at elucidating the full therapeutic potential of this compound.

References

- 1. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DHX33 Transcriptionally Controls Genes Involved in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1stoncology.com [1stoncology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Efficacy of KY386 in DHX33-Overexpressing Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DEAD/DEAH-box helicase 33 (DHX33) has emerged as a critical regulator in various cellular processes, including ribosome biogenesis, transcription, and translation.[1] Notably, DHX33 is frequently overexpressed in a variety of human cancers, such as non-small-cell lung cancer, glioblastoma, and colon cancer, where it plays a significant role in promoting cell proliferation, growth, and tumorigenesis.[2][3][4] This has positioned DHX33 as a promising therapeutic target for cancer treatment. KY386, a potent and selective small molecule inhibitor of DHX33, has been developed and has demonstrated significant anticancer activity.[1][5][6] This technical guide provides an in-depth overview of the effects of this compound on cancer cell lines overexpressing DHX33, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action: this compound Induces Ferroptosis in DHX33-High Cancer Cells

Recent studies have elucidated that this compound exerts its anticancer effects primarily through the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[2][5][7][8] DHX33 promotes the expression of key enzymes involved in lipid metabolism, including Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase (SCD1).[2][5][7] By inhibiting DHX33, this compound leads to the downregulation of these enzymes, thereby sensitizing cancer cells to ferroptosis.[2][7] This mechanism is particularly effective in cancer cells with high levels of DHX33 expression, as they are more dependent on the DHX33-mediated lipid metabolism pathway for survival.[2]

Signaling Pathway of DHX33 in Cancer

DHX33 functions downstream of major oncogenic signaling pathways, including Ras and Wnt/β-catenin.[4][9] It acts as a transcriptional regulator for numerous genes involved in cell cycle progression, such as cyclins, E2F1, and cell division cycle (CDC) genes.[2][10] Overexpression of DHX33 leads to enhanced cell cycle progression and proliferation, contributing to tumor growth.[2][10]

References

- 1. Identification of DHX33 as a Mediator of rRNA Synthesis and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RNA helicase DHX33 blocks Ras‐driven lung tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wzbio.com.cn [wzbio.com.cn]

- 10. DHX33 Transcriptionally Controls Genes Involved in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Cancer Potential of KY386: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-cancer activities of KY386, a potent and selective small molecule inhibitor of the RNA helicase DHX33. The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a comprehensive overview of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action: Induction of Ferroptosis

This compound exerts its anti-cancer effects by targeting the RNA helicase DHX33, a protein implicated in promoting tumorigenesis.[1][2][3][4][5] The inhibition of DHX33 by this compound triggers a novel cell death pathway known as ferroptosis, which is distinct from apoptosis.[1][2][4]

Mechanistically, DHX33 plays a crucial role in promoting the expression of key enzymes involved in lipid metabolism, including Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase (SCD1).[1][2][4] These enzymes are critical for the synthesis of polyunsaturated fatty acids (PUFAs). By inhibiting DHX33, this compound leads to the downregulation of these genes at the mRNA level.[1] This disruption in lipid metabolism sensitizes cancer cells to ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS).[1] Treatment with this compound results in increased ROS levels, reduced glutathione (GSH) levels, and increased lipid peroxidation, all of which are hallmarks of ferroptosis.[1]

Quantitative Data on Anti-Cancer Activity

The efficacy of this compound has been demonstrated across a broad range of cancer cell lines and in in-vivo models.

In Vitro Efficacy: IC50 Values

This compound has shown potent anti-cancer activity at nanomolar concentrations in numerous cancer cell lines.[1] However, its effectiveness varies, with some cell lines exhibiting less sensitivity.[1] The half-maximal inhibitory concentration (IC50) for this compound in U251-MG glioblastoma cells, which overexpress DHX33, is 20 nM.[6] For the DHX33 helicase itself, the IC50 of this compound is 19 nM.[6] Breast cancer cell lines with high DHX33 expression, such as HCC1806, SK-BR-3, and BT549, are sensitive to this compound, with IC50 values in the range of 30–50 nM.[1] Notably, normal human cells with low DHX33 expression have IC50 values greater than 1 µM, suggesting a favorable therapeutic window.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| U251-MG | Glioblastoma | 20[6] |

| HCC1806 | Breast Cancer | 30-50[1] |

| SK-BR-3 | Breast Cancer | 30-50[1] |

| BT549 | Breast Cancer | 30-50[1] |

| A549 | RAS Mutant Cancer | Effective[1] |

| H1299 | RAS Mutant Cancer | Effective[1] |

| H1975 | RAS Mutant Cancer | Effective[1] |

| LOVO | RAS Mutant Cancer | Effective[1] |

| Capan-1 | Pancreatic Cancer | Less Sensitive[1] |

| COLO 829 | Melanoma | Less Sensitive[1] |

| SW480 | Colon Cancer | Less Sensitive[1] |

| Hep3B2 | Liver Cancer | Less Sensitive[1] |

Table 1: In vitro activity of this compound against various cancer cell lines. "Effective" indicates that the source noted efficacy without specifying the exact IC50 value.

In Vivo Efficacy: Xenograft Models

This compound has demonstrated significant anti-cancer effects in vivo with minimal toxicity.[1][2] In a SNU668 gastric xenograft model, intraperitoneal injection of this compound led to a reduction in tumor volume.[1] Similar positive results were observed in a patient-derived xenograft model for Ras G12D mutant colon cancers.[1] Importantly, mouse body weight was monitored and showed little to no toxicity from the treatment.[1]

| Xenograft Model | Cancer Type | Administration | Outcome |

| SNU668 | Gastric Cancer | Intraperitoneal Injection | Tumor volume reduction[1] |

| Patient-Derived | Ras G12D Mutant Colon Cancer | Intraperitoneal Injection | Tumor volume reduction[1] |

Table 2: In vivo efficacy of this compound in xenograft models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's anti-cancer activity.

Cell Viability Assays (CellTiter-Glo® and CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

-

Seed 38 different cancer cell lines in 96-well plates.

-

Treat the cells with multiple doses of this compound for 72 hours.

-

For the CellTiter-Glo® assay, measure the ATP content as a surrogate for cell viability.

-

For the CCK-8 assay, add the CCK-8 solution to each well and incubate for a specified time. Measure the absorbance to determine cell viability. Taxol can be used as a positive control.

-

Calculate the IC50 values from the dose-response curves. Three independent experiments should be repeated.[1]

Reactive Oxygen Species (ROS) Level Analysis

Objective: To measure the induction of ROS in cancer cells following treatment with this compound.

Protocol:

-

Treat cancer cells (e.g., HGC27) with varying doses of this compound for different time points (e.g., 8 and 16 hours).

-

Use a fluorescence-based method to analyze the intracellular ROS levels.

-

Compare the ROS levels in treated cells to a negative control group.[1]

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of genes involved in lipid metabolism (FADS1, FADS2, SCD1) after this compound treatment.

Protocol:

-

Treat cancer cells (e.g., A875, A375, and HGC27) with this compound.

-

Isolate total RNA from the treated cells.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qPCR using primers specific for FADS1, FADS2, and SCD1.

-

Analyze the data to determine the fold change in gene expression in a time- and dose-dependent manner.[1]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and toxicity of this compound in a living organism.

Protocol:

-

Use five-week-old female nude mice.

-

Trypsinize and resuspend cancer cells (e.g., SNU668) in PBS at a concentration of 1 × 10^8 cells/mL.

-

Subcutaneously inject 1 × 10^7 cells into the flank of each mouse.

-

Allow tumors to grow to an approximate volume of 150 mm³.

-

Randomly group the mice and administer this compound or a control (e.g., Taxol) via intraperitoneal injection.

-

Monitor and calculate the tumor volume at indicated time points.

-

Monitor the body weight of the mice to assess toxicity.

-

After the study period, dissect the tumors and capture images.[1]

Visualizations: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved in the anti-cancer activity of this compound, the following diagrams are provided.

Caption: Mechanism of action of this compound leading to ferroptosis.

Caption: A generalized experimental workflow for evaluating this compound.

References

- 1. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

In Vitro Metabolic Stability of KY386: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY386 is a novel and potent small molecule inhibitor of the RNA helicase DHX33, which has demonstrated significant anti-cancer activity.[1][2] The development of any new chemical entity for therapeutic use necessitates a thorough understanding of its pharmacokinetic properties, with metabolic stability being a critical parameter. In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound, thereby providing insights into its potential oral bioavailability and dosing regimen. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro metabolic stability of investigational drugs, with a conceptual focus on a compound such as this compound. While literature describes this compound as having "moderate metabolic stability," this guide will delve into the standard experimental procedures that would be employed to quantify this characteristic.[1][3]

Core Concepts in Metabolic Stability

The primary goal of in vitro metabolic stability assays is to determine the rate at which a compound is metabolized by liver enzymes. This is typically assessed using two key experimental systems: liver microsomes and hepatocytes. These assays measure the disappearance of the parent compound over time, from which key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Data Summary: Conceptual Framework for this compound

While specific quantitative in vitro metabolic stability data for this compound is not publicly available, the following tables represent a conceptual framework for how such data would be presented. These tables are designed for comparative analysis of a test compound against standard control compounds.

Table 1: Conceptual Microsomal Stability Data

| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |

| This compound (Test) | Human | Data Not Available | Data Not Available |

| Verapamil (High Clearance Control) | Human | < 15 | > 100 |

| Carbamazepine (Low Clearance Control) | Human | > 60 | < 10 |

Table 2: Conceptual Hepatocyte Stability Data

| Compound | Species | t½ (min) | CLint (µL/min/10⁶ cells) |

| This compound (Test) | Human | Data Not Available | Data Not Available |

| Verapamil (High Clearance Control) | Human | < 30 | > 50 |

| Diltiazem (Low Clearance Control) | Human | > 90 | < 5 |

Experimental Protocols

A detailed understanding of the experimental protocols is crucial for the accurate assessment of metabolic stability. The following sections outline the standard procedures for microsomal and hepatocyte stability assays.

Microsomal Stability Assay

This assay is a common initial screen to evaluate the metabolism of a compound primarily by Phase I enzymes, such as cytochrome P450s (CYPs), which are abundant in liver microsomes.

Materials:

-

Test compound (e.g., this compound)

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Control compounds (high and low clearance)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Preparation: A master mix is prepared containing the phosphate buffer, MgCl₂, and liver microsomes. The test compound and control compounds are separately diluted to their final concentrations.

-

Pre-incubation: The master mix and the compound solutions are pre-incubated at 37°C for a short period to reach thermal equilibrium.

-

Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated mixture. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

-

Sampling: Aliquots are taken from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is added at this step for accurate quantification.

-

Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining parent compound, is analyzed by a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis:

The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot gives the rate constant of elimination (k).

-

Half-life (t½): Calculated as 0.693 / k

-

Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (mg of microsomal protein/mL)

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. This provides a more comprehensive assessment of a compound's metabolic fate.

Materials:

-

Test compound (e.g., this compound)

-

Cryopreserved or fresh hepatocytes (human or other species)

-

Hepatocyte culture medium

-

Control compounds (high and low clearance)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Cell Preparation: Cryopreserved hepatocytes are thawed and suspended in culture medium. Cell viability and density are determined.

-

Incubation: The hepatocyte suspension is pre-warmed to 37°C. The test compound and control compounds are added to the cell suspension to start the incubation.

-

Sampling: Aliquots of the cell suspension are removed at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Termination: The reaction in each aliquot is quenched by adding a cold organic solvent, which lyses the cells and precipitates proteins. An internal standard is added.

-

Sample Processing: The samples are centrifuged to remove cell debris and precipitated proteins.

-

Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint).

-

Half-life (t½): Calculated as 0.693 / k

-

Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (cell density in millions of cells/mL)

Signaling Pathway Context

This compound is a selective inhibitor of the RNA helicase DHX33. DHX33 is known to be involved in various cellular processes, and its inhibition by this compound has been shown to induce ferroptosis, a form of programmed cell death, in cancer cells. This is thought to occur through the modulation of lipid metabolism. While a detailed signaling pathway is beyond the scope of this metabolic stability guide, it is important to understand the primary mechanism of action of the compound under investigation.

Conclusion

The in vitro metabolic stability of a drug candidate like this compound is a cornerstone of its preclinical development. Through standardized and well-executed microsomal and hepatocyte stability assays, researchers can obtain critical data on a compound's susceptibility to hepatic metabolism. This information is invaluable for guiding medicinal chemistry efforts to optimize metabolic properties, for predicting in vivo pharmacokinetic behavior, and for making informed decisions on which compounds to advance toward clinical trials. While the specific quantitative metabolic data for this compound remains proprietary, the methodologies outlined in this guide provide a comprehensive framework for how such essential data is generated and interpreted in the field of drug discovery.

References

The Critical Role of DHX33 Inhibition in Modern Cancer Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DEAH-box helicase 33, DHX33, has emerged as a pivotal player in the landscape of oncology research. Overexpressed in a wide array of human cancers, including non-small cell lung cancer, hepatocellular carcinoma, and glioblastoma, DHX33 is intricately linked to the core machinery of tumorigenesis. Its multifaceted role in critical cellular processes such as ribosome biogenesis, cell cycle progression, and apoptosis evasion marks it as a high-value target for novel cancer therapies. This technical guide provides an in-depth exploration of the significance of DHX33 inhibition, detailing its molecular mechanisms, the therapeutic potential of small molecule inhibitors, and the experimental methodologies crucial for its study. The development of potent and selective DHX33 inhibitors, such as KY386, has demonstrated significant preclinical anti-tumor activity, paving the way for a new class of targeted cancer drugs. This document serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the next generation of cancer treatments.

Introduction: DHX33 as a Key Oncogenic Driver

DHX33 is an ATP-dependent RNA helicase that plays a fundamental role in several aspects of RNA metabolism. In normal cellular physiology, DHX33 is essential for ribosome synthesis and protein translation. However, in the context of cancer, its function is hijacked to support the relentless proliferation and survival of malignant cells.

Multiple studies have established a strong correlation between elevated DHX33 expression and poor prognosis in various cancer types.[1] This overexpression is often driven by the activation of major oncogenic signaling pathways, including Ras and c-Myc. DHX33 acts as a critical downstream effector for these pathways, mediating their pro-tumorigenic signals.[2][3] Consequently, the inhibition of DHX33 presents a compelling therapeutic strategy to disrupt these oncogenic networks.

Molecular Mechanisms and Signaling Pathways

DHX33 exerts its oncogenic influence through the transcriptional regulation of a host of genes integral to cancer cell behavior.

Cell Cycle Progression

DHX33 directly associates with the promoters of key cell cycle genes, such as cyclins (A2, B2, D1, E2), cell division cycle (CDC) proteins (cdc6, cdc20), E2F1, and minichromosome maintenance (MCM) proteins.[4] By promoting the recruitment of active RNA polymerase II to these promoters, DHX33 facilitates the G1/S and G2/M phase transitions, thereby driving uncontrolled cell proliferation.[1][4]

Apoptosis Evasion

A critical mechanism by which cancer cells evade programmed cell death is through the upregulation of anti-apoptotic proteins. DHX33 has been shown to stimulate the transcription of the anti-apoptotic protein Bcl-2 by interacting with the AP-2β transcription factor.[1] Inhibition of DHX33 leads to a decrease in Bcl-2 levels, sensitizing cancer cells to apoptosis.[1]

Cell Migration and Invasion

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. DHX33 promotes cancer cell migration and invasion by transcriptionally upregulating genes encoding matrix metalloproteinases (MMP9, MMP14) and urokinase-type plasminogen activator (PLAU).[3]

Ferroptosis Induction by DHX33 Inhibition

Recent groundbreaking research has revealed a novel mechanism of action for DHX33 inhibitors. The small molecule inhibitor this compound has been found to induce a form of iron-dependent programmed cell death known as ferroptosis.[5][6][7] Mechanistically, DHX33 promotes the expression of key enzymes in lipid metabolism, including FADS1, FADS2, and SCD1.[5][6][7] Inhibition of DHX33 downregulates these enzymes, leading to lipid peroxidation and subsequent ferroptotic cell death.[5][6][7] This finding is particularly significant as it suggests that DHX33 inhibitors could be effective against cancers that are resistant to traditional apoptosis-inducing therapies.

The intricate signaling network in which DHX33 operates is depicted in the following diagram:

The Therapeutic Potential of DHX33 Inhibitors

The development of small molecule inhibitors targeting DHX33 represents a promising new frontier in cancer therapy. The inhibitor this compound, in particular, has demonstrated potent and broad-spectrum anti-cancer activity in preclinical studies.[5][6][7]

In Vitro Efficacy of this compound

This compound has been shown to be effective against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[2] Notably, cancer cells with higher DHX33 expression levels tend to be more sensitive to this compound, suggesting a potential biomarker-driven therapeutic strategy.[2] Importantly, normal, non-cancerous cells are significantly less sensitive to DHX33 inhibition, indicating a favorable therapeutic window with potentially minimal off-target toxicity.[5][6][7]

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Cancer | 45 |

| H1299 | Lung Cancer | 38 |

| H1975 | Lung Cancer | 52 |

| HCC1806 | Breast Cancer | 35 |

| SK-BR-3 | Breast Cancer | 48 |

| BT549 | Breast Cancer | 42 |

| LOVO | Colon Cancer | 65 |

| A875 | Melanoma | 33 |

| A375 | Melanoma | 41 |

| T24 | Bladder Cancer | 55 |

| 5637 | Bladder Cancer | 68 |

| SGC7901 | Gastric Cancer | 75 |

| HGC27 | Gastric Cancer | 82 |

| SNU668 | Gastric Cancer | 95 |

| Capan-1 | Pancreatic Cancer | >1000 |

| COLO 829 | Melanoma | >1000 |

| SW480 | Colon Cancer | >1000 |

| Hep3B2 | Liver Cancer | >1000 |

| Data compiled from publicly available research.[2] |

In Vivo Anti-Tumor Activity

In vivo studies using xenograft models have corroborated the promising in vitro findings. Administration of this compound has been shown to significantly inhibit tumor growth in mice bearing human cancer cells.[8] For instance, in a gastric cancer xenograft model using SNU668 cells, treatment with this compound led to a substantial reduction in tumor volume compared to the control group.[8] These studies also highlight the low in vivo toxicity of DHX33 inhibitors, with no significant adverse effects on mouse body weight observed during treatment.[8]

Table 2: In Vivo Efficacy of DHX33 Inhibition in Xenograft Models

| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Ras-driven Lung Cancer (genetic ablation) | DHX33 knockout | Significant reduction in tumor development | [8] |

| Glioblastoma (shRNA knockdown) | DHX33 shRNA | Reduced tumor growth in vivo | [9] |

| Gastric Cancer (SNU668 xenograft) | This compound | Significant tumor volume reduction | [8] |

Clinical Landscape

As of the latest available information, there are no registered clinical trials specifically evaluating DHX33 inhibitors. However, the broader class of RNA helicase inhibitors is gaining traction in clinical development. For example, inhibitors of other helicases like Werner (WRN) helicase are currently in Phase 1 clinical trials for solid tumors.[1][4][5] The promising preclinical data for DHX33 inhibitors strongly support their advancement into clinical evaluation.

Experimental Protocols for DHX33 Research

The following section provides detailed methodologies for key experiments used to investigate the function and inhibition of DHX33.

Western Blot Analysis for DHX33 Expression

This protocol is for determining the protein levels of DHX33 in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 10 minutes, followed by sonication.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DHX33 (diluted in 5% milk/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Chromatin Immunoprecipitation (ChIP) for DHX33-DNA Binding

This protocol is for identifying the genomic regions to which DHX33 binds.

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin with an anti-DHX33 antibody or a control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the purified DNA by qPCR using primers specific to the promoter regions of putative target genes.

-

RT-qPCR for DHX33 Target Gene Expression

This protocol is for quantifying the mRNA levels of DHX33 target genes.

-

RNA Extraction:

-

Extract total RNA from cells using a commercial RNA isolation kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., CCNA2, Bcl-2, MMP9).

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

The logical workflow for a typical DHX33 inhibition study is outlined below:

Conclusion and Future Directions

The RNA helicase DHX33 has unequivocally been established as a significant and druggable target in oncology. Its central role in orchestrating a multitude of pro-tumorigenic processes, coupled with the promising preclinical activity of its inhibitors, underscores its therapeutic potential. The ability of DHX33 inhibitors to induce ferroptosis opens up new avenues for treating cancers resistant to conventional therapies.

Future research should focus on several key areas:

-

Optimization of DHX33 Inhibitors: The development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties is crucial.

-

Biomarker Discovery: Identifying predictive biomarkers of response to DHX33 inhibition will be essential for patient stratification in future clinical trials. DHX33 expression itself is a strong candidate, but further investigation into co-occurring mutations or pathway activation states is warranted.

-

Combination Therapies: Exploring the synergistic effects of DHX33 inhibitors with other targeted therapies or immunotherapies could lead to more durable clinical responses.

-

Clinical Translation: The most critical next step is the initiation of Phase 1 clinical trials to evaluate the safety, tolerability, and preliminary efficacy of DHX33 inhibitors in cancer patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. hopkinsmedicine.org [hopkinsmedicine.org]

- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. AACR: First-in-class covalent Werner helicase inhibitor shows clinical proof-of-concept in Phase I trial | MD Anderson Cancer Center [mdanderson.org]

- 6. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The RNA helicase DHX33 is required for cancer cell proliferation in human glioblastoma and confers resistance to PI3K/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary studies on KY386 toxicity in vivo.

Introduction

KY386 is a potent and selective small molecule inhibitor of the RNA helicase DHX33.[1][2] It has demonstrated significant anti-cancer activity across a broad spectrum of cancer cell lines and in vivo tumor models.[1][3] The primary mechanism of action for this compound's anti-tumor effect is the induction of ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid peroxides.[1][4] Mechanistically, this compound's inhibition of DHX33 leads to the downregulation of key enzymes involved in lipid metabolism, such as Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase (SCD1).[1] This alteration in lipid metabolism sensitizes cancer cells to ferroptotic cell death.[1] Preliminary in vivo studies have suggested that this compound exhibits low toxicity in non-cancerous cells and animal models, making it a promising candidate for further preclinical and clinical development.[1][4] This technical guide provides a summary of the available preliminary in vivo toxicity data for this compound, details the experimental protocols used in these studies, and illustrates the key signaling pathways and experimental workflows.

In Vivo Toxicity Data

Preliminary in vivo studies have focused on the effects of this compound in xenograft mouse models of human cancers. The primary endpoint for toxicity assessment in these initial studies was the monitoring of animal body weight throughout the treatment period.

Table 1: Summary of In Vivo Toxicity Findings for this compound

| Animal Model | Cancer Type | Dosing Regimen | Observation Period | Key Toxicity Findings | Reference |

| Mice | Gastric Xenograft (SNU668) | Intraperitoneal injection | ~21 days | No significant reduction in body weights observed. | [1] |

| Mice | Colon Cancer (Patient-Derived Xenograft, RAS G12D mutant) | Intraperitoneal injection | Not specified | No marked toxicity, as indicated by no significant reduction in body weights. | [1][3] |

Experimental Protocols

The following protocols are based on the methodologies described in the preliminary in vivo efficacy and toxicity studies of this compound.

Animal Models and Husbandry

-

Species: Mice (specific strain not detailed in the provided information).

-

Housing: Animals were housed under standard laboratory conditions with access to food and water ad libitum. All animal experiments were conducted in accordance with institutional guidelines and regulations.

Xenograft Tumor Implantation

-

Cell Preparation: Human cancer cell lines (e.g., SNU668 gastric cancer) or patient-derived tumor tissues were prepared for implantation.

-

Implantation: A specified number of cancer cells or tumor fragments were subcutaneously or orthotopically implanted into the flank or relevant organ of the mice.

-

Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size before the initiation of treatment. Tumor volume and mouse body weight were monitored at indicated time points.[1]

Drug Administration and Dosing

-

Formulation: The formulation of this compound for in vivo administration is not detailed in the provided search results.

-

Route of Administration: Intraperitoneal (IP) injection.[1]

-

Dosing Schedule: The specific dose levels and frequency of administration are described as being in a dose-dependent manner, though exact figures are not consistently provided in the abstracts.[1] Treatment was carried out for approximately 21 days in the gastric xenograft model.[1]

Toxicity Assessment

-

Primary Endpoint: Body weight of the mice was monitored regularly throughout the study period. A significant reduction in body weight is a key indicator of systemic toxicity.[1]

-

Clinical Observations: While not explicitly detailed, standard clinical observations of animal health and behavior are typically part of in vivo toxicology studies.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Ferroptosis

The following diagram illustrates the proposed mechanism of action of this compound in inducing ferroptosis in cancer cells.

Caption: Mechanism of this compound-induced ferroptosis in cancer cells.

Experimental Workflow for In Vivo Toxicity Assessment

The diagram below outlines the general workflow for the preliminary in vivo toxicity studies of this compound.

Caption: General workflow for preliminary in vivo toxicity studies of this compound.

Conclusion

The preliminary in vivo toxicity data for this compound, derived from anti-cancer efficacy studies, suggest that the compound has a favorable safety profile at effective doses.[1] The primary indicator of this low toxicity is the lack of significant body weight loss in treated mice.[1][3] It is important to note that these were not dedicated, comprehensive toxicology studies. Further in-depth toxicological assessments, including dose-range finding studies, acute and repeated-dose toxicity studies with full histopathological and clinical chemistry analysis, are necessary to fully characterize the safety profile of this compound for potential clinical development. The mechanism of inducing ferroptosis selectively in cancer cells appears to contribute to its therapeutic window.[1] Future research should focus on more rigorous safety and toxicology evaluations to support its advancement as a novel anti-cancer agent.

References

- 1. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

A Technical Overview of KY386: A Novel DHX33 Helicase Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KY386 is a potent and selective small molecule inhibitor of the DEAD/DEAH-box RNA helicase DHX33, a protein identified as a critical factor in promoting the development of numerous cancers.[1][2][3][4] Developed through high-throughput screening and subsequent structural optimization, this compound exhibits significant anti-cancer activity in a broad range of cancer cell lines and has demonstrated efficacy in in vivo models with minimal toxicity.[2][5] Its primary mechanism of action involves the induction of ferroptosis, a non-apoptotic form of programmed cell death, by modulating key enzymes in lipid metabolism.[1][2][4] This document provides a comprehensive overview of the chemical structure, biological properties, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound, also identified as compound IVa, is a benzimidazole derivative.[3] It was developed from a hit compound identified in a Chembridge chemical library containing 15,000 small molecules.[3]

| Property | Value | Source |

| IUPAC Name | 1-(3-cyano-5-methylthiophen-2-yl)-N-(6-methoxy-1H-benzimidazol-2-yl)-2,5-dimethylpyrrole-3-carboxamide | PubChem[3] |

| Molecular Target | DEAD-box RNA Helicase 33 (DHX33) | [1][2][3][6] |

| Reported Activity | Potent anti-cancer activity, moderate metabolic stability. | [2][3][6] |

| CAS Number | 2787598-01-8 | [6] |

Mechanism of Action

This compound exerts its potent anti-cancer effects primarily by inducing ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[1][2] In some cancer cells, it has also been observed to induce apoptosis.[2][4]

The core mechanism is the inhibition of DHX33 helicase activity.[2][3] This inhibition leads to the downstream reduction in the protein expression of critical enzymes involved in lipid metabolism, including Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase 1 (SCD1).[1][2] This disruption of polyunsaturated fatty acid synthesis sensitizes cancer cells to ferroptosis.[1][2] The hallmarks of ferroptosis observed following this compound treatment include increased levels of reactive oxygen species (ROS), accumulation of ferric ions, and reduced glutathione (GSH) levels.[2]

Preclinical Efficacy

In Vitro Activity

This compound demonstrates potent cytotoxic activity across a wide array of human cancer cell lines, with IC50 values often in the nanomolar range.[2] Notably, cancer cells with high expression of DHX33 are particularly sensitive to the compound.[2] The compound is also effective in cancer cell lines harboring RAS mutations.[2] In contrast, normal, differentiated cells are less sensitive to this compound, suggesting a favorable therapeutic window.[1]

| Cell Line | Cancer Type | Reported IC50 (nM) |

| U251-MG | Glioblastoma | 20 |

| HCC1806 | Breast Cancer | ~30 - 50 |

| SK-BR-3 | Breast Cancer | ~30 - 50 |

| BT549 | Breast Cancer | ~30 - 50 |

| A549 | Lung Cancer (RAS mut) | Effective |

| H1299 | Lung Cancer (RAS mut) | Effective |

| H1975 | Lung Cancer (RAS mut) | Effective |

| LOVO | Colon Cancer (RAS mut) | Effective |

Table compiled from data in search results.[2][6]

In Vivo Activity

In vivo studies using cell line-derived xenograft (CDX) mouse models have confirmed the anti-cancer efficacy of this compound.[2][5] Administration of this compound led to a significant inhibition of tumor growth in various human cancer xenografts.[2] These studies also highlighted the compound's low in vivo toxicity, as indicated by stable mouse body weights during treatment.[2]

Experimental Protocols

In Vitro Cell Viability (CCK-8 Assay)

This protocol outlines the general steps for determining the IC50 of this compound in cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., U251-MG, HCC1806) in 96-well plates at a density of 5,000-10,000 cells/well in complete culture medium (e.g., DMEM with 10% FBS). Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 10X serial dilution plate of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM.

-

Cell Treatment: Remove the old medium from the cell plates and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

-

Incubation: Incubate the treated cells for 72 hours at 37°C and 5% CO2.[1][2]

-

Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot for Protein Expression

This protocol describes the steps to analyze the effect of this compound on protein expression (e.g., FADS1, SCD1).

-

Cell Treatment: Culture cancer cells to ~70% confluency and treat with this compound at various concentrations for 24 hours.[2]

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., FADS1, FADS2, SCD1, GPX4, GAPDH) overnight at 4°C.[2]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use GAPDH as an internal loading control.[2]

Conclusion

This compound is a promising anti-cancer agent that targets the RNA helicase DHX33. Its unique mechanism of inducing ferroptosis in a broad range of cancer cells, including those with common resistance mutations, combined with its potent in vivo efficacy and low toxicity, marks it as a strong candidate for further clinical development.[2][5] Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies to enhance its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. An RNA Helicase DHX33 Inhibitor Shows Broad Anticancer Activity via Inducing Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small molecule inhibitors targeting RNA helicase DHX33 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Foundational Research on DHX33 as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research supporting the DEAH-box helicase 33 (DHX33) as a promising therapeutic target in oncology. We consolidate key quantitative data, detail experimental methodologies, and visualize complex biological pathways and workflows to offer a comprehensive resource for advancing drug discovery and development efforts targeting this critical enzyme.

Introduction: DHX33 - A Multifaceted Regulator in Cancer Biology

DHX33 is an ATP-dependent RNA helicase that plays a pivotal role in numerous cellular processes, including ribosome biogenesis, transcription, and translation.[1][2][3] Its dysregulation has been increasingly implicated in the pathogenesis of various human cancers, where it functions to promote cell proliferation, survival, and migration.[3][4][5] Overexpression of DHX33 has been documented in a range of malignancies, including non-small-cell lung cancer, breast cancer, glioblastoma, and hepatocellular carcinoma, often correlating with poor prognosis.[1][3][5] These findings underscore the potential of DHX32 as a valuable therapeutic target for cancer intervention.

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational studies on DHX33, providing a comparative overview of its expression levels, the efficacy of its inhibition, and its impact on cancer cell lines.

Table 1: DHX33 Expression in Human Cancers

| Cancer Type | Tissues Analyzed | Percentage of Cases with High DHX33 Expression | Reference |

| Non-Small-Cell Lung Cancer | 95 cases | 30% | [1][3] |

| Glioblastoma Multiforme | 95 cases | 84% | [3][5] |

| Hepatocellular Carcinoma | 520 patients | 66.3% | [3] |

Table 2: In Vitro Efficacy of DHX33 Inhibitor (KY386)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCC1806 | Breast Cancer | 30-50 | [6] |

| SK-BR-3 | Breast Cancer | 30-50 | [6] |

| BT549 | Breast Cancer | 30-50 | [6] |

| A549 | Lung Cancer (Ras mutant) | Effective at nM levels | [6] |

| H1299 | Lung Cancer (Ras mutant) | Effective at nM levels | [6] |

| H1975 | Lung Cancer (Ras mutant) | Effective at nM levels | [6] |

| LOVO | Colon Cancer (Ras mutant) | Effective at nM levels | [6] |

| HSF (normal) | Human Primary Fibroblasts | >10,000 | [6] |

| BJ (normal) | Human Primary Fibroblasts | >10,000 | [6] |

| HEEC (normal) | Human Normal Endometrial Cells | >10,000 | [6] |

| GES (immortalized) | Human Gastric Epithelial Cells | 1,080 | [6] |

Key Signaling Pathways Involving DHX33

DHX33 is integrated into several critical oncogenic signaling pathways, acting as a key downstream effector. Understanding these pathways is crucial for elucidating the mechanism of action of DHX33-targeted therapies.

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational research of DHX33.

shRNA-Mediated Knockdown of DHX33

This protocol is used to silence DHX33 expression in cell lines to study its function.

Workflow:

Detailed Steps:

-

Lentivirus Production: Co-transfect HEK293T cells with the pLKO.1-shRNA plasmid targeting DHX33, along with packaging (pCMVΔR8.2) and envelope (pCMV-VSV-G) plasmids using a transfection reagent like Lipofectamine 2000.[1][6]

-

Viral Harvest: Collect the culture supernatant containing the lentiviral particles 48 hours post-transfection.[6]

-

Transduction: Infect target cancer cell lines with the collected lentivirus.

-

Selection: Apply selection with an appropriate antibiotic (e.g., puromycin) to enrich for cells that have successfully integrated the shRNA construct.

-

Validation: Confirm the reduction in DHX33 protein and mRNA levels using Western Blot and quantitative real-time PCR (qRT-PCR), respectively.[1][3]

CRISPR/Cas9-Mediated Knockout of DHX33 in Zebrafish

This protocol describes the generation of DHX33 knockout in an in vivo model to study its developmental and physiological roles.

Methodology:

-

gRNA Synthesis: Synthesize guide RNA (gRNA) targeting a specific exon of the DHX33 gene using in vitro transcription with a T7 MAXIscript kit.[1]

-

Zygote Microinjection: Microinject the synthesized gRNA along with Cas9 mRNA into zebrafish zygotes at the one-cell stage.[7]

-

Genotyping: At 24-48 hours post-fertilization, extract genomic DNA from a subset of embryos and perform PCR followed by sequencing to confirm the presence of indels at the target site.

-

Phenotypic Analysis: Analyze the resulting knockout embryos for developmental defects and changes in the expression of DHX33 target genes.[1]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if DHX33 directly binds to the promoter regions of its target genes.

Workflow:

Detailed Steps:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to DHX33 overnight at 4°C.[1]

-

Washing and Elution: Wash the antibody-bead complexes to remove non-specific binding and then elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Use quantitative PCR with primers specific to the promoter regions of putative target genes to determine the amount of DNA that was bound by DHX33.[2]

In Vivo Tumor Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of DHX33 inhibition in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude mice).[6]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~150 mm³). Randomly assign mice to treatment and control groups.[6]

-

Drug Administration: Administer the DHX33 inhibitor (e.g., this compound) or vehicle control via a suitable route, such as intraperitoneal injection.[6]

-

Tumor Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry or other analyses to assess target engagement and downstream effects.

Therapeutic Rationale and Future Directions

The foundational research on DHX33 strongly supports its role as a driver of tumorigenesis across multiple cancer types. The development of small molecule inhibitors like this compound has demonstrated that targeting DHX33 can effectively kill cancer cells, including those with Ras mutations, while sparing normal cells.[6] One of the novel mechanisms of action for DHX33 inhibition is the induction of ferroptosis, a form of iron-dependent cell death, by modulating the expression of genes involved in lipid metabolism.[6]

Logical Framework for Targeting DHX33:

References

- 1. DHX33 Transcriptionally Controls Genes Involved in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of DHX33 as a Mediator of rRNA Synthesis and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHX33 Interacts with AP-2β To Regulate Bcl-2 Gene Expression and Promote Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The RNA helicase DHX33 is required for cancer cell proliferation in human glioblastoma and confers resistance to PI3K/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wzbio.com.cn [wzbio.com.cn]

Initial Assessment of KY386's Potential Across Various Cancer Types: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth initial assessment of KY386, a novel small molecule inhibitor of the RNA helicase DHX33, and its potential as an anti-cancer therapeutic. The document summarizes key preclinical findings, elucidates its mechanism of action, and presents available data on its efficacy in various cancer models.

Executive Summary

This compound is a potent and selective inhibitor of the RNA helicase DHX33, an enzyme implicated in cancer development.[1][2] Preclinical studies have demonstrated that this compound exhibits broad-spectrum anticancer activity across a wide range of human cancer cell lines, including those with RAS mutations, which are notoriously difficult to treat.[3] The primary mechanism of action for this compound-induced cancer cell death is the induction of ferroptosis, a form of iron-dependent programmed cell death, which is distinct from apoptosis.[3][4] This is achieved through the disruption of lipid metabolism. In vivo studies have shown that this compound can effectively inhibit tumor growth with minimal toxicity, highlighting its potential as a promising candidate for further cancer therapeutic development.[3][5]

Mechanism of Action: Induction of Ferroptosis

This compound exerts its anticancer effects by targeting the RNA helicase DHX33.[1][2] Inhibition of DHX33 by this compound leads to a novel cell death pathway via ferroptosis.[3][4] Mechanistically, DHX33 promotes the expression of key enzymes in lipid metabolism, namely Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Stearoyl-CoA Desaturase 1 (SCD1).[3] By inhibiting DHX33, this compound treatment causes a reduction in the protein levels of FADS1, FADS2, and SCD1.[3] This disruption of polyunsaturated fatty acid (PUFA) metabolism sensitizes cancer cells to ferroptosis.[3]

The key molecular events following this compound treatment that characterize ferroptosis include:

-

An increase in intracellular Reactive Oxygen Species (ROS).[3][6]

-

An accumulation of lipid peroxidation (LPO) and ferric ions (Fe²⁺).[3][6]

Notably, cancer cells with higher expression of DHX33 are more sensitive to this compound.[3] Conversely, normal, differentiated cells, which have low DHX33 expression, are less sensitive to this compound, with IC₅₀ values exceeding 1 μM, suggesting a favorable therapeutic window.[3][4]

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced ferroptosis in cancer cells.

In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic effects across a broad panel of 38 human cancer cell lines.[3][5][6] The compound is particularly effective in cancer cells that overexpress DHX33.

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Features | IC₅₀ (nM) | Reference |

| U251-MG | Glioblastoma | DHX33-overexpressing | 20 | [1][2] |

| HCC1806 | Breast Cancer | High DHX33 expression | 30-50 | [3] |

| SK-BR-3 | Breast Cancer | High DHX33 expression | 30-50 | [3] |

| BT549 | Breast Cancer | High DHX33 expression | 30-50 | [3] |

| A549 | Lung Cancer | RAS mutant | Effective | [3] |

| H1299 | Lung Cancer | RAS mutant | Effective | [3] |

| H1975 | Lung Cancer | RAS mutant | Effective | [3] |

| LOVO | Colon Cancer | RAS mutant | Effective | [3] |

| Capan-1 | Pancreatic Cancer | Less Sensitive | >50 | [3] |

| COLO 829 | Melanoma | Less Sensitive | >50 | [3] |

| SW480 | Colon Cancer | Less Sensitive | >50 | [3] |

| Hep3B2 | Liver Cancer | Less Sensitive | >50 | [3] |

Note: "Effective" indicates that the source cited potent activity without specifying the exact IC₅₀ value.

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a cell line-derived xenograft (CDX) mouse model.

Table 2: In Vivo Activity of this compound in a Xenograft Model

| Cell Line | Cancer Type | Mouse Model | Treatment | Outcome | Reference |

| SNU668 | Gastric Cancer | Immunocompromised Mice | Intraperitoneal (IP) injection | Efficient cancer inhibitory effect | [3] |

Note: The SNU668 cell line has both RAS and p53 mutations, representing a difficult-to-treat cancer model.[3]

Experimental Protocols

The following are overviews of the key experimental methodologies used to assess the efficacy and mechanism of this compound.

Cell Viability Assay (CCK-8 Assay)